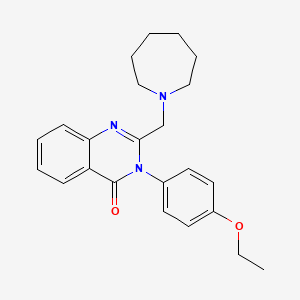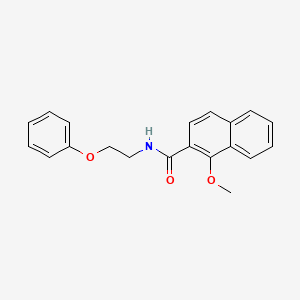![molecular formula C29H19NO3 B4584663 9,11-diphenoxybenzo[f]naphtho[2,1-b][1,4]oxazepine](/img/structure/B4584663.png)
9,11-diphenoxybenzo[f]naphtho[2,1-b][1,4]oxazepine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 9,11-diphenoxybenzo[f]naphtho[2,1-b][1,4]oxazepine involves various innovative methods. A notable approach is the asymmetric alkynylation of seven-membered cyclic imines using chiral phosphoric acids and Ag(I) catalysts, which has facilitated the synthesis of optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives containing a carbon-carbon triple bond (Ren, Wang, & Liu, 2014). Additionally, a straightforward preparation from TNT has been demonstrated, where 2,4,6-Trinitrotoluene reacts with 1-nitroso-2-naphthol to afford 9,11-dinitrobenzo[f]naphtho[2,1-b][1,4]oxazepine, a process confirmed via X-ray diffraction and NMR NOE experiments (Samet et al., 2008).
Molecular Structure Analysis
The molecular structure of 9,11-diphenoxybenzo[f]naphtho[2,1-b][1,4]oxazepine derivatives has been elucidated using various spectroscopic techniques. Structural analyses have confirmed the configurations of substitution products and the presence of specific functional groups critical to the compound's reactivity and interactions (Samet et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of 9,11-diphenoxybenzo[f]naphtho[2,1-b][1,4]oxazepine and its derivatives includes various reactions under different conditions. For instance, the nitro groups in the compound undergo displacement by O- and S-nucleophiles, indicating a preference for substitution at specific positions, which is essential for further chemical modifications (Samet et al., 2008).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are closely related to their chemical structure and play a significant role in their potential applications in materials science and other fields. While specific details on the physical properties of 9,11-diphenoxybenzo[f]naphtho[2,1-b][1,4]oxazepine are scarce in the literature reviewed, the methodologies employed for its synthesis and structural analysis suggest sophisticated molecular geometries and potentially unique physical characteristics.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are pivotal for understanding the applications and handling of 9,11-diphenoxybenzo[f]naphtho[2,1-b][1,4]oxazepine. The compound's reactions, such as its synthesis involving nitrated intermediates and subsequent transformations, highlight its reactive nature and potential for further chemical modifications (Samet et al., 2008).
Applications De Recherche Scientifique
Synthesis and Structural Properties
Preparation Techniques : 9,11-Diphenoxybenzo[f]naphtho[2,1-b][1,4]oxazepine derivatives can be synthesized through the reaction of 2,4,6-Trinitrotoluene with 1-nitroso-2-naphthol, producing 9,11-dinitrobenzo[f]naphtho[2,1-b][1,4]oxazepine. This method allows the displacement of nitro groups by O- and S-nucleophiles, preferring the substitution of the 11-NO2 group. The products' structures are confirmed via X-ray diffraction and 1H NMR NOE experiments (Samet et al., 2008).
Catalytic Asymmetric Reactions : The dibenzo[b,f][1,4]oxazepine scaffold is used in catalytic asymmetric methodologies for synthesizing chiral dibenzo[b,f][1,4]oxazepine derivatives. These methodologies are significant due to the scaffold's broad range of biological and pharmacological activities (Munck, Vila & Pedro, 2018).
Application in Organic Synthesis
Multicomponent Reactions : An efficient approach for synthesizing naphtho[1,2-f][1,4]oxazepine structures involves consecutive Betti/Bargellini multicomponent reactions. This method constructs novel oxazepine-based scaffolds potentially useful in pharmaceuticals, using readily available materials (Farhid et al., 2021).
- [b,f][1,4]oxazepines combines chiral phosphoric acid and Ag(I) catalysts, yielding 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives. This process is crucial for developing compounds with carbon-carbon triple bonds, leading to heterocyclic products with significant pharmacological potential (Ren, Wang & Liu, 2014).
Propriétés
IUPAC Name |
5,7-diphenoxy-2-oxa-10-azatetracyclo[9.8.0.03,8.012,17]nonadeca-1(11),3(8),4,6,9,12,14,16,18-nonaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19NO3/c1-3-10-21(11-4-1)31-23-17-27(32-22-12-5-2-6-13-22)25-19-30-29-24-14-8-7-9-20(24)15-16-26(29)33-28(25)18-23/h1-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVLGUHBERQFSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=NC4=C(O3)C=CC5=CC=CC=C54)C(=C2)OC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,11-Diphenoxybenzo[f]naphtho[2,1-b][1,4]oxazepine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-6-methylpyrimidine](/img/structure/B4584583.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4584588.png)

![1-(4-fluorobenzyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4584611.png)
![5-{[1-(3-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4584618.png)
![N-(4-bromo-2-ethylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4584642.png)
![1-[5-(bromomethyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-yl]-4-(diphenylmethyl)piperazine hydrobromide](/img/structure/B4584648.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}-beta-alanine](/img/structure/B4584650.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide](/img/structure/B4584657.png)
![6-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4584664.png)
![2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carbohydrazide](/img/structure/B4584676.png)
![2,3-dimethoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4584678.png)

![2-(isopropylthio)-3-(4-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4584693.png)